molecular formula C5H2Cl2N4OS4 B150951 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole CAS No. 135379-15-6

3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole

Cat. No.: B150951
CAS No.: 135379-15-6
M. Wt: 333.3 g/mol
InChI Key: VZASSEQPMUAGIB-UHFFFAOYSA-N
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Description

3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is a complex organic compound characterized by its unique molecular structure, which includes multiple sulfur and chlorine atoms. This compound belongs to the thiadiazole family, a group of heterocyclic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole typically involves multi-step chemical reactions. One common approach is the reaction of 3-chloro-1,2,4-thiadiazole with chloromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful monitoring of temperature, pressure, and reaction time to achieve high yields and maintain product quality. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, often using alkyl halides or amines as nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions can produce sulfoxides or sulfones, while reduction reactions can lead to the formation of thioethers or thiols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, thiadiazole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Thiadiazole derivatives have been investigated for their therapeutic potential. They have shown promise as anticonvulsants, anti-inflammatory agents, and antioxidants.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole

  • 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole

Uniqueness: 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is unique due to its specific arrangement of chlorine and sulfur atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-chloro-5-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfanyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4OS4/c6-2-8-4(14-10-2)13-1-16(12)5-9-3(7)11-15-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZASSEQPMUAGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SC1=NC(=NS1)Cl)S(=O)C2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375637
Record name 3-Chloro-5-{[(3-chloro-1,2,4-thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135379-15-6
Record name 3-Chloro-5-{[(3-chloro-1,2,4-thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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